molecular formula C10H8Br2O3 B13707073 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

Cat. No.: B13707073
M. Wt: 335.98 g/mol
InChI Key: FVXUKUNBVPHAHH-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is an organic compound that features a dibromoacetyl group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl ketone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature to ensure controlled bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The dibromoacetyl group can be targeted by nucleophiles, leading to substitution reactions.

    Reduction: The compound can be reduced to form the corresponding 2,2-dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol.

    Elimination: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) can induce elimination reactions.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted ethanones.

    Reduction: The major product is 2,2-dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol.

    Elimination: The major product is typically an alkene derivative of the original compound.

Scientific Research Applications

2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The dibromoacetyl group is reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound is similar but has only one bromine atom, making it less reactive in certain contexts.

    2,2-Dichloro-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound has chlorine atoms instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is unique due to its dibromoacetyl group, which provides distinct reactivity compared to its mono-bromo or dichloro counterparts. This makes it particularly useful in applications requiring high reactivity, such as in the synthesis of complex organic molecules or in medicinal chemistry for targeting specific biomolecules.

Properties

Molecular Formula

C10H8Br2O3

Molecular Weight

335.98 g/mol

IUPAC Name

2,2-dibromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C10H8Br2O3/c11-10(12)9(13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,10H,3-4H2

InChI Key

FVXUKUNBVPHAHH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C(Br)Br

Origin of Product

United States

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